

Application Notes and Protocols for Assessing the Speed of Kill of Tigolaner

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Compound of Interest

Compound Name: *Tigolaner*

Cat. No.: *B611375*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and executing experiments to assess the speed of kill of **Tigolaner**, a novel bispyrazole ectoparasiticide.

Introduction

Tigolaner is a potent insecticide and acaricide belonging to the bispyrazole chemical class.[1] [2] Its primary mode of action is the inhibition of the neurotransmitter gamma-aminobutyric acid (GABA) receptor in insects and acarines.[2][3][4][5] This disruption of the parasite's nervous system leads to paralysis and death.[3][5] **Tigolaner** has demonstrated high efficacy against a range of ectoparasites, including fleas (*Ctenocephalides felis*), ticks (*Ixodes ricinus*, *Ixodes holocyclus*), and mites (*Notoedres cati*, *Otodectes cynotis*) in cats.[3][4][5] A key performance indicator for any ectoparasiticide is its "speed of kill," which is crucial for alleviating parasite burden, reducing the risk of pathogen transmission, and mitigating conditions like flea allergy dermatitis (FAD).[6]

These protocols are designed to provide a standardized framework for evaluating the rapid efficacy of **Tigolaner** formulations.

Data Presentation

Quantitative data from speed of kill studies should be summarized in clear and concise tables to facilitate comparison between treatment groups and across different time points.

Table 1: Example Data Summary for Speed of Kill Assessment against *Ctenocephalides felis*

Time Point Post-Treatment/Infestation	Mean Live Flea Count (Control Group)	Mean Live Flea Count (Tigolaner-Treated Group)	% Efficacy (Geometric Mean)	% Efficacy (Arithmetic Mean)	P-value
4 Hours	98.5	45.2	54.1%	54.0%	<0.05
8 Hours	97.2	5.1	94.7%	94.8%	<0.001
12 Hours	96.8	0.2	99.8%	99.8%	<0.001
24 Hours	95.5	0	100%	100%	<0.001

Table 2: Example Data Summary for Speed of Kill Assessment against *Ixodes ricinus*

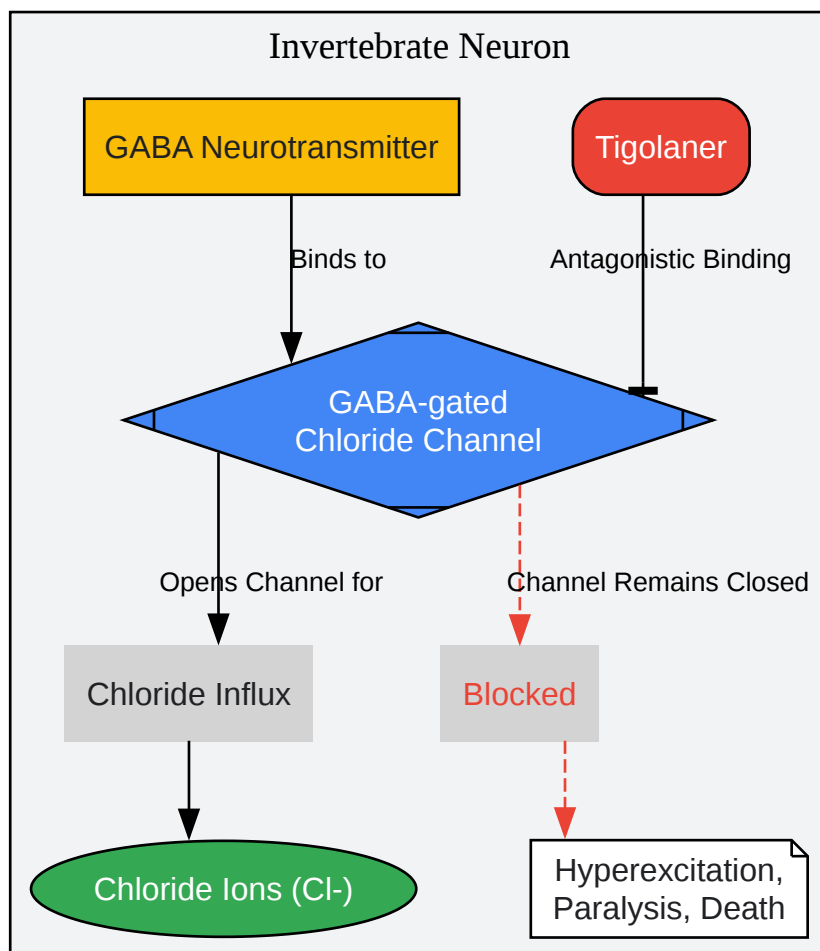
Time Point Post-Treatment/Infestation	Mean Live Attached Tick Count (Control Group)	Mean Live Attached Tick Count (Tigolaner-Treated Group)	% Efficacy (Geometric Mean)	% Efficacy (Arithmetic Mean)	P-value
12 Hours	48.7	22.1	54.6%	54.6%	<0.05
24 Hours	47.5	3.4	92.8%	92.8%	<0.001
48 Hours	46.2	0.1	99.8%	99.8%	<0.001

Signaling Pathway and Experimental Workflow

Tigolaner's Mechanism of Action

Tigolaner acts as an antagonist of GABA-gated chloride channels in the neurons of invertebrates. By blocking these channels, it prevents the influx of chloride ions, leading to

hyperexcitation of the central nervous system, paralysis, and ultimately, the death of the parasite.

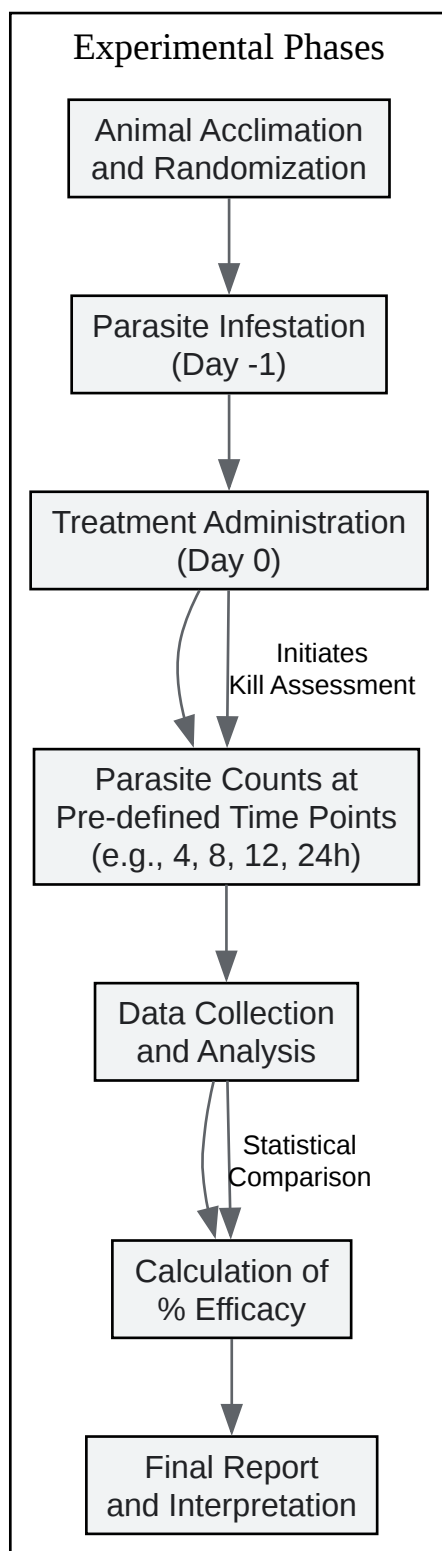


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Caption: Mechanism of action of **Tigolaner** on GABA-gated chloride channels.

Experimental Workflow for Speed of Kill Assessment

The following diagram outlines the typical workflow for a speed of kill study.



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Caption: Generalized workflow for an in-vivo speed of kill study.

Experimental Protocols

Protocol 1: In-Vivo Speed of Kill of Tigolaner against Ctenocephalides felis (Cat Flea) on Cats

Objective: To determine the speed of kill of a topical **Tigolaner** formulation against an existing infestation of adult cat fleas on domestic cats.

Materials:

- A sufficient number of healthy, adult domestic cats of a specified weight range.
- A laboratory-reared strain of Ctenocephalides felis.
- **Tigolaner** formulation (e.g., Felpreva® spot-on).
- Placebo control formulation.
- Flea combs.
- Individual animal housing that allows for the recovery of dislodged fleas.
- Appropriate personal protective equipment (PPE).

Methodology:

- Animal Acclimatization and Selection:
 - Acclimatize cats to individual housing for at least 7 days prior to the study.
 - Conduct a health check to ensure all animals are fit for the study.
 - Randomly allocate cats to a treatment group and a control group (minimum of 8 animals per group is recommended).
- Infestation:
 - On Day -1, infest each cat with a predetermined number of unfed adult fleas (e.g., 100 ± 5).

- Apply the fleas to the dorsal midline of the animal.
- Treatment:
 - On Day 0, administer the **Tigolaner** formulation to the treatment group according to the manufacturer's instructions (e.g., at the minimum recommended dose of 14.5 mg/kg body weight).^{[1][7]}
 - Administer the placebo formulation to the control group in the same manner.
- Flea Counts:
 - At specified time points post-treatment (e.g., 4, 8, 12, and 24 hours), perform flea counts.^[7]
 - Thoroughly comb the entire body of each cat for a minimum of 10 minutes to recover all live fleas.
 - Record the number of live fleas for each animal at each time point.
- Data Analysis:
 - Calculate the geometric and arithmetic mean number of live fleas for each group at each time point.
 - Determine the percentage efficacy of the **Tigolaner** formulation using the following formula (based on arithmetic means):
 - $\% \text{ Efficacy} = [(\text{Mean fleas on control animals} - \text{Mean fleas on treated animals}) / \text{Mean fleas on control animals}] \times 100$
 - Perform statistical analysis (e.g., using a t-test or ANOVA) to compare the flea counts between the treated and control groups. A p-value of ≤ 0.05 is typically considered significant.^{[7][8]}

Protocol 2: In-Vivo Speed of Kill of Tigolaner against Ixodes ricinus (Castor Bean Tick) on Cats

Objective: To determine the speed of kill of a topical **Tigolaner** formulation against an existing infestation of adult *Ixodes ricinus* on domestic cats.

Materials:

- A sufficient number of healthy, adult domestic cats of a specified weight range.
- A laboratory-reared strain of unfed adult *Ixodes ricinus*.
- **Tigolaner** formulation (e.g., Felpreva® spot-on).
- Placebo control formulation.
- Forceps for tick removal.
- Individual animal housing.
- Appropriate PPE.

Methodology:

- Animal Acclimatization and Selection:
 - Follow the same procedure as in Protocol 1.
- Infestation:
 - On Day -1, infest each cat with a predetermined number of unfed adult ticks (e.g., 50 ± 2).
 - Apply the ticks directly to the head and neck region of the animal.
- Treatment:
 - On Day 0, administer the **Tigolaner** formulation to the treatment group and the placebo to the control group as described in Protocol 1.
- Tick Counts:
 - At specified time points post-treatment (e.g., 12, 24, and 48 hours), perform tick counts.

- Carefully examine the entire body of each cat and remove all attached and unattached, live and dead ticks.
- Record the number of live, attached ticks for each animal at each time point.
- Data Analysis:
 - Calculate the geometric and arithmetic mean number of live, attached ticks for each group at each time point.
 - Determine the percentage efficacy using the same formula as in Protocol 1, substituting "fleas" with "ticks".
 - Perform statistical analysis to compare the tick counts between the treated and control groups.

Conclusion

These protocols provide a robust framework for the systematic evaluation of the speed of kill of **Tigolaner**. Adherence to these standardized methods will ensure the generation of reliable and comparable data, which is essential for regulatory submissions, product development, and providing veterinarians and pet owners with accurate information on the rapid protective effects of this novel ectoparasiticide. Existing studies have demonstrated that **Tigolaner** can achieve 100% efficacy against fleas within 12 hours of treatment.[1][7] For newly infesting fleas, the onset of efficacy is within 8 hours for the first two months post-administration.[3] Against Ixodes ricinus ticks already on the animal, they are killed within 24 hours, and newly infesting ticks are killed within 48 hours for up to 13 weeks.[3]

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